Methyldimethoxysilane vs dimethoxymethylsilane synonyms list
Methyldimethoxysilane vs dimethoxymethylsilane synonyms list
A Note on Nomenclature: Throughout scientific and industrial literature, the chemical compound with the CAS Number 16881-77-9 is referred to by several names. The most common of these are Methyldimethoxysilane and Dimethoxymethylsilane . For the purposes of this guide, and in alignment with its IUPAC name, we will primarily use Dimethoxy(methyl)silane , while acknowledging the interchangeable use of its synonyms.[1][2]
Introduction
Dimethoxy(methyl)silane is a versatile organosilicon compound that serves as a crucial intermediate in the synthesis of a wide array of functional organosilanes.[1] Its unique molecular structure, featuring both hydrolyzable dimethoxy groups and a reactive silicon-hydrogen bond, makes it an indispensable building block in various industrial and research applications.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
Dimethoxy(methyl)silane is a colorless, clear liquid with a characteristic low viscosity.[1][4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₃H₁₀O₂Si | [1][3][4] |
| Molecular Weight | 106.20 g/mol | [1][4][5] |
| CAS Number | 16881-77-9 | [1][3][4] |
| Appearance | Colorless clear liquid | [1][3][4] |
| Density | 0.861 g/cm³ | [1] |
| Boiling Point | 61 °C | [1][6] |
| Melting Point | -136 °C | [1][5] |
| Flash Point | -9 °C to 35 °C (Varies by source) | [1][6] |
| Refractive Index | 1.360 | [1][5][6] |
| Purity (Typical) | ≥ 96-98% (GC) | [1][4] |
Synthesis and Reactivity
The synthesis of dimethoxy(methyl)silane can be achieved through various methods. One notable process involves the reaction of methanol with a silazane at a temperature above the boiling point of the product methoxysilane but below that of methanol. This allows for the rapid removal of the product, minimizing undesirable side reactions and improving the overall yield.[7]
The reactivity of dimethoxy(methyl)silane is characterized by two primary features: the hydrolysis of its methoxy groups and the reactivity of the Si-H bond. The methoxy groups can undergo hydrolysis and condensation, a fundamental process in sol-gel chemistry, to form siloxane bonds (Si-O-Si).[8] This property is exploited in the formation of silicone resins and for surface modification.[1][4]
The silicon-hydrogen bond is particularly valuable for hydrosilylation reactions. In the presence of a platinum catalyst, the Si-H bond can add across carbon-carbon double or triple bonds, enabling the attachment of a wide range of organic functional groups to the silicon atom.[3][8] This reaction is a cornerstone for producing functionalized silanes used as coupling agents and in the synthesis of complex molecules.[3]
Caption: Hydrosilylation of an alkene with dimethoxy(methyl)silane.
Applications in Research and Development
The unique reactivity of dimethoxy(methyl)silane makes it a valuable reagent in numerous applications, including:
-
Intermediate for Functional Silanes: It is a primary precursor for synthesizing a variety of functional silanes through hydrosilylation.[3] These functionalized silanes are then used as coupling agents to enhance adhesion between organic polymers and inorganic substrates in composites, coatings, and adhesives.[3][4]
-
Surface Modification: Dimethoxy(methyl)silane is employed to modify the surfaces of materials like glass, metals, and ceramics, often imparting hydrophobicity.[4] This is particularly beneficial in the electronics industry to improve moisture resistance.[4]
-
Polymer Synthesis: It serves as a chain extender and structure controller in the production of silicone resins, influencing properties such as viscosity, crosslinking density, and thermal stability.[3]
-
Organic Synthesis: In organic chemistry, it can be used as a reducing agent. For instance, in copper hydride-catalyzed reactions, it facilitates the enantioselective reduction of α,β-unsaturated carboxylic acids and the hydroamination of alkenes and alkynes.[9]
-
Drug Delivery and Nanomedicine: While direct applications in drug formulations are less common, its derivatives, particularly functionalized silica nanoparticles prepared via sol-gel processes involving similar alkoxysilanes, are extensively researched for drug delivery, nanomedicine, and diagnostics.[8]
-
Peptide Synthesis: Related silanes, like trimethoxysilane, have been shown to facilitate direct peptide bond formation from unprotected amino acids, suggesting potential applications for dimethoxy(methyl)silane in similar contexts.[10]
Experimental Protocol: Surface Hydrophobization of Glass Slides
This protocol provides a general procedure for modifying the surface of glass slides to be hydrophobic using dimethoxy(methyl)silane.
Materials:
-
Glass microscope slides
-
Dimethoxy(methyl)silane
-
Anhydrous toluene
-
Triethylamine
-
Methanol
-
Deionized water
-
Nitrogen or argon gas
-
Glass staining jars or beakers
-
Oven
Procedure:
-
Cleaning of Glass Slides: a. Sonicate the glass slides in a solution of detergent and deionized water for 15 minutes. b. Rinse thoroughly with deionized water. c. Sonicate in methanol for 15 minutes. d. Dry the slides in an oven at 110 °C for at least 1 hour and then cool to room temperature in a desiccator.
-
Preparation of Silanization Solution: a. In a fume hood, prepare a 2% (v/v) solution of dimethoxy(methyl)silane in anhydrous toluene in a clean, dry glass container. b. Add triethylamine as a catalyst, typically at a concentration of 0.5% (v/v).
-
Surface Modification: a. Immerse the cleaned and dried glass slides in the silanization solution. b. Seal the container and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Post-Reaction Treatment: a. Remove the slides from the solution and rinse them sequentially with toluene, methanol, and deionized water. b. Dry the slides with a stream of nitrogen or argon gas. c. Cure the slides in an oven at 110 °C for 30 minutes to complete the condensation of the silanol groups.
-
Verification of Hydrophobicity: a. Place a drop of deionized water on the surface of a treated and an untreated slide. b. Observe the contact angle of the water droplet. A significantly larger contact angle on the treated slide indicates a successful hydrophobic modification.
Caption: Workflow for the hydrophobic surface modification of glass slides.
Safety and Handling
Dimethoxy(methyl)silane is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is a highly flammable liquid and vapor.[2][6][11] It can be harmful if swallowed and toxic in contact with skin.[2] It may also cause serious eye irritation.[11] The substance is sensitive to air and moisture.[6]
-
Handling: Work in a well-ventilated area, preferably in a fume hood.[12] Keep away from heat, sparks, open flames, and other ignition sources.[6][13] Use non-sparking tools and take precautionary measures against static discharge.[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][12] It is recommended to store under an inert atmosphere.[6][12]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
Dimethoxy(methyl)silane, also known as methyldimethoxysilane, is a highly versatile and reactive organosilicon compound. Its dual functionality, arising from the hydrolyzable methoxy groups and the reactive Si-H bond, makes it a valuable intermediate in the synthesis of a wide range of materials. For researchers and professionals in drug development and materials science, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in creating novel and advanced materials.
References
- Exploring Dimethoxy(methyl)silane: Properties, Applications, and Manufacturing Insights. (n.d.). Google Cloud.
- Dimethoxy(methyl)silane. (n.d.). Chem-Impex.
- Methyldimethoxysilane: A Key Intermediate for Functional Silanes. (n.d.). Google Cloud.
- Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. (2023). MDPI.
- Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. (2026). ACS Publications.
- Methyldimethoxysilane. (n.d.). PubChem.
- METHYLDIMETHOXYSILANE. (n.d.). Gelest, Inc..
- Dimethoxy(methyl)silane. (n.d.). Tokyo Chemical Industry Co., Ltd..
- METHYLDIMETHOXYSILANE Safety Data Sheet. (2014). Gelest, Inc..
- Dimethoxymethylsilane, DMMS. (n.d.). Organic Chemistry Portal.
- Process for synthesis of methoxy substituted methylsilanes. (1992). Google Patents.
- Methyldiethoxysilane Safety Data Sheet. (2024). Sigma-Aldrich.
- Methyldiethoxysilane Safety Data Sheet. (2025). Fisher Scientific.
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